Benzidinesulfonic acid

Description

Properties

CAS No. |

50322-84-4 |

|---|---|

Molecular Formula |

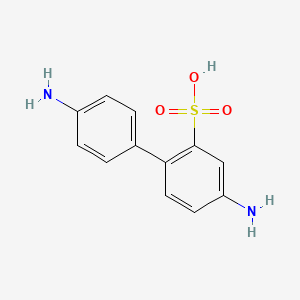

C12H12N2O3S |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

5-amino-2-(4-aminophenyl)benzenesulfonic acid |

InChI |

InChI=1S/C12H12N2O3S/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)18(15,16)17/h1-7H,13-14H2,(H,15,16,17) |

InChI Key |

ZBZGGZGVFCIXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)N)S(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Benzidinesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzidine using concentrated sulfuric acid or fuming sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve continuous sulfonation processes where benzidine and sulfur trioxide are introduced into a reaction vessel, resulting in the formation of this compound.

Chemical Reactions Analysis

Sulfonation and Desulfonation

Benzenesulfonic acid is synthesized via the sulfonation of benzene with concentrated sulfuric acid or oleum (fuming H₂SO₄ containing SO₃):

This reaction is reversible above 220°C, with desulfonation regenerating benzene and sulfuric acid . Industrial methods optimize this process to minimize byproducts like diphenyl sulfone .

| Method | Conditions | Key Features |

|---|---|---|

| Oleum Sulfonation | 70–110°C, cascade reactors | Yields ~1% diphenyl sulfone |

| Azeotropic Water Removal | 170°C, benzene reflux | Reduces sulfone formation to <2% |

Electrophilic Substitution

Benzenesulfonic acid undergoes nitration and halogenation at the meta position due to the electron-withdrawing sulfonic group:

-

Nitration : Forms 3-nitrobenzenesulfonic acid.

Friedel-Crafts Reaction

Reacts with benzene under Friedel-Crafts conditions to form diphenyl sulfone :

.

Acid Hydrolysis

At 175°C, benzenesulfonic acid hydrolyzes to benzene and sulfuric acid:

.

Alkaline Fusion

Heating with NaOH (320–350°C) produces sodium phenolate, a precursor to phenol:

.

Sulfonyl Chloride Formation

Reacts with phosphorus pentachloride (PCl₅) to form benzenesulfonyl chloride:

.

Excess PCl₅ yields chlorobenzene as a byproduct .

Esterification

Forms esters (e.g., methyl benzenesulfonate) via reaction with alcohols. Mechanisms include:

Oxidation

Forms benzenesulfonic acid anhydride with P₂O₅:

.

Reduction

Limited reduction pathways; requires specialized conditions .

Sonochemical Degradation

Ultrasound-induced hydroxyl radicals degrade benzenesulfonic acid, forming hydroxylated intermediates (e.g., mono- and di-hydroxylated derivatives) .

Scientific Research Applications

Benzidinesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.

Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.

Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzidinesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Benzidine Derivatives

Key Insight: Sulfonation reduces the volatility and toxicity of benzidine derivatives compared to non-sulfonated analogues like benzidine itself, which is carcinogenic .

Substituted Benzenesulfonic Acids

Key Insight: Unlike monosubstituted benzenesulfonic acids (e.g., para cresidine sulfonic acid), this compound’s biphenyl structure enhances conjugation, favoring its use in optically active pharmaceuticals .

Functional Analogues

Surfactants and Industrial Sulfonic Acids

Key Insight : While alkylbenzenesulfonic acids (e.g., dodecylbenzenesulfonic acid) are surfactants, this compound’s aromaticity limits surface activity but enhances reactivity in coupling reactions .

Research Findings and Data Tables

Solubility and Physical Properties

Source : CRC Handbook , estimated values based on structural analogs.

Q & A

Q. What are the standard protocols for synthesizing benzidinesulfonic acid derivatives, and how can purity be ensured?

- Methodological Answer : this compound derivatives are typically synthesized via sulfonation or azo coupling reactions. For example, sulfonation involves reacting benzene derivatives with sulfuric acid under controlled temperatures (80–120°C) . To ensure purity:

- Use column chromatography (silica gel, eluent: methanol/ethyl acetate) for separation.

- Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural identity using -NMR and FT-IR spectroscopy .

- For salts (e.g., sodium benzenesulfonate), recrystallize in ethanol/water mixtures and verify purity via elemental analysis .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- Spectroscopy : - and -NMR to confirm sulfonic acid group attachment and aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to determine molecular weight and fragmentation patterns .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and stability (e.g., benzenesulfonic acid decomposes at ~250°C) .

- X-ray Crystallography : For crystal structure determination of novel derivatives (e.g., azo-linked complexes) .

Q. How can researchers mitigate hazards when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .

- Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical protocols .

- Monitor for sulfonic acid degradation products (e.g., sulfur oxides) using gas chromatography .

Advanced Research Questions

Q. How can contradictory data on reaction pathways of this compound azo dyes be resolved?

- Methodological Answer : Discrepancies in reaction mechanisms (e.g., nitroso vs. nitro intermediate formation) require:

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy at timed intervals .

- Isotopic Labeling : Use -labeled reagents to trace azo group formation pathways .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare energy barriers for proposed intermediates .

- Cross-validate results with multiple techniques (e.g., ESR for radical detection in nitroso intermediates) .

Q. What strategies optimize this compound’s role in catalytic systems or biological interactions?

- Methodological Answer :

- Catalysis : Test metal-ion coordination (e.g., Fe, Cu) using UV-Vis titration and cyclic voltammetry to assess redox activity .

- Biological Systems :

- Use fluorescence quenching assays to study interactions with proteins (e.g., BSA) .

- Evaluate radical scavenging activity via DPPH/ABTS assays, correlating structure-activity relationships (e.g., substituent effects on nitroso derivatives) .

Q. How do structural modifications (e.g., halogenation, sulfonation) alter this compound’s physicochemical properties?

- Methodological Answer : Compare derivatives using:

- Solubility Studies : Measure log values (octanol/water) to assess hydrophilicity changes .

- Acidity Measurements : Use potentiometric titration to determine p shifts (e.g., bromine substitution increases acidity) .

- Table : Key Property Comparisons

| Derivative | Substituent | log | Decomposition Temp (°C) |

|---|---|---|---|

| This compound | None | -1.2 | 250 |

| 3,5-Dibromo derivative | Br | 0.8 | 280 |

| Sodium salt | SONa | -3.5 | 300 |

| Data sourced from |

Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound experimental data?

- Methodological Answer :

- Use ANOVA to compare batch-to-batch synthesis yields (e.g., ±5% variance acceptable).

- Apply principal component analysis (PCA) to multivariate datasets (e.g., spectral or thermal data) .

- Report confidence intervals for biological activity assays (e.g., IC values with 95% CI) .

Q. How can researchers validate computational models predicting this compound reactivity?

- Methodological Answer :

- Benchmark against experimental kinetics (e.g., Arrhenius plots for activation energy) .

- Compare computed IR spectra (e.g., B3LYP/6-31G*) with experimental FT-IR data .

- Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant) .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.